Cas no 1196490-19-3 (1-Oxo-5-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester)
1-Oxo-5-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- methyl 5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
- 1-Oxo-5-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester
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- Inchi: 1S/C12H12O4/c1-7-4-3-5-8-9(7)6-10(12(14)15-2)16-11(8)13/h3-5,10H,6H2,1-2H3
- InChI Key: YFTCMOLWNYZOGJ-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=C(C)C=2CC1C(=O)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 299
- XLogP3: 2.1
- Topological Polar Surface Area: 52.6
1-Oxo-5-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-397413-0.05g |
methyl 5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
1196490-19-3 | 0.05g |
$660.0 | 2023-05-30 | ||
| Enamine | EN300-397413-0.1g |
methyl 5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
1196490-19-3 | 0.1g |
$691.0 | 2023-05-30 | ||
| Enamine | EN300-397413-0.25g |
methyl 5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
1196490-19-3 | 0.25g |
$723.0 | 2023-05-30 | ||
| Enamine | EN300-397413-0.5g |
methyl 5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
1196490-19-3 | 0.5g |
$754.0 | 2023-05-30 | ||
| Enamine | EN300-397413-1.0g |
methyl 5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
1196490-19-3 | 1g |
$785.0 | 2023-05-30 | ||
| Enamine | EN300-397413-2.5g |
methyl 5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
1196490-19-3 | 2.5g |
$1539.0 | 2023-05-30 | ||
| Enamine | EN300-397413-5.0g |
methyl 5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
1196490-19-3 | 5g |
$2277.0 | 2023-05-30 | ||
| Enamine | EN300-397413-10.0g |
methyl 5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate |
1196490-19-3 | 10g |
$3376.0 | 2023-05-30 |
1-Oxo-5-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1-Oxo-5-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester
Research Brief on 1-Oxo-5-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester (CAS: 1196490-19-3)
1-Oxo-5-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester (CAS: 1196490-19-3) is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents targeting inflammatory and neurodegenerative diseases. This research brief provides an overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and potential applications.
The compound's structural features, including the benzopyran core and the ester functional group, make it a versatile building block for medicinal chemistry. Recent publications highlight its utility in the synthesis of heterocyclic compounds with anti-inflammatory and neuroprotective activities. For instance, a 2023 study demonstrated its efficacy as a precursor in the development of small-molecule inhibitors targeting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.
In terms of synthesis, recent advancements have optimized the production of 1-Oxo-5-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester, improving yield and purity. A novel catalytic method reported in the Journal of Organic Chemistry (2024) employs palladium-catalyzed cyclization, offering a more efficient and environmentally friendly approach compared to traditional methods. This innovation is expected to facilitate larger-scale production and further exploration of its pharmacological potential.
Pharmacological studies have also shed light on the compound's mechanism of action. Research published in Bioorganic & Medicinal Chemistry Letters (2023) identified its metabolites as potent modulators of the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. These findings suggest that derivatives of this compound could be developed into novel anti-inflammatory drugs with fewer side effects than existing therapies.
Despite these promising developments, challenges remain in the clinical translation of 1-Oxo-5-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester and its derivatives. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed in future studies. However, the compound's unique chemical structure and demonstrated biological activities position it as a valuable candidate for further investigation in drug discovery and development.
In conclusion, 1-Oxo-5-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester (CAS: 1196490-19-3) represents a promising scaffold for the design of new therapeutic agents. Ongoing research is expected to uncover additional applications and optimize its pharmacological properties, potentially leading to breakthroughs in the treatment of inflammatory and neurodegenerative diseases.
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